molecular formula C14H20ClNO3 B097080 Phenol, 2-chloro-6-nitro-4-(1,1,3,3-tetramethylbutyl)- CAS No. 17199-21-2

Phenol, 2-chloro-6-nitro-4-(1,1,3,3-tetramethylbutyl)-

Cat. No.: B097080
CAS No.: 17199-21-2
M. Wt: 285.76 g/mol
InChI Key: CMZFNWJNFPSWLL-UHFFFAOYSA-N
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Description

Phenol, 2-chloro-6-nitro-4-(1,1,3,3-tetramethylbutyl)- is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a chloro group, a nitro group, and a bulky trimethylpentyl group attached to a phenol ring. These functional groups contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-chloro-6-nitro-4-(1,1,3,3-tetramethylbutyl)- typically involves multi-step organic reactions. One common method includes the nitration of 2-chloro-4-(2,4,4-trimethylpentan-2-yl)phenol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenol ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-chloro-6-nitro-4-(1,1,3,3-tetramethylbutyl)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Amino derivatives: Formed by the reduction of the nitro group.

    Substituted phenols: Formed by the substitution of the chloro group with other nucleophiles.

Scientific Research Applications

Phenol, 2-chloro-6-nitro-4-(1,1,3,3-tetramethylbutyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenol, 2-chloro-6-nitro-4-(1,1,3,3-tetramethylbutyl)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity and function. The chloro group can participate in halogen bonding, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-nitrophenol: Lacks the bulky trimethylpentyl group, resulting in different reactivity and applications.

    4-(2,4,4-Trimethylpentan-2-yl)phenol: Lacks the chloro and nitro groups, leading to distinct chemical behavior.

    2,6-Dichloro-4-nitrophenol:

Uniqueness

Phenol, 2-chloro-6-nitro-4-(1,1,3,3-tetramethylbutyl)- is unique due to the combination of its functional groups and the bulky trimethylpentyl substituent. This combination imparts specific chemical properties and reactivity patterns that distinguish it from other similar compounds.

Properties

CAS No.

17199-21-2

Molecular Formula

C14H20ClNO3

Molecular Weight

285.76 g/mol

IUPAC Name

2-chloro-6-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol

InChI

InChI=1S/C14H20ClNO3/c1-13(2,3)8-14(4,5)9-6-10(15)12(17)11(7-9)16(18)19/h6-7,17H,8H2,1-5H3

InChI Key

CMZFNWJNFPSWLL-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)Cl)O)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)Cl)O)[N+](=O)[O-]

Synonyms

2-CHLORO-6-NITRO-(1,1,3,3-TETRAMETHYLBUTYL)PHENOL

Origin of Product

United States

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